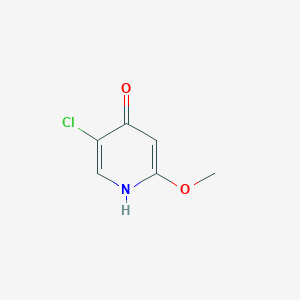
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and spectral properties.Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Fate
Initial Metabolism of Acetochlor - Research on acetochlor, a related chloroacetamide herbicide, indicates its initial metabolism in plants involves conversion to thioether conjugates, suggesting that similar compounds might undergo comparable pathways, potentially affecting selective phytotoxicity and environmental persistence (Breaux, 1987).
Comparative Metabolism in Human and Rat Liver Microsomes - Studies comparing the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes could offer insights into the metabolic fate and potential toxicological risks of structurally related compounds. This research outlines the complex metabolic activation pathways leading to DNA-reactive products, highlighting the importance of understanding the metabolic transformations of acetamide derivatives (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Their Fused Derivatives - Research on the synthesis of thiazoles from acetamide derivatives reveals potential antimicrobial applications. The study showcases how modifications to the acetamide structure can lead to compounds with significant antimicrobial properties, suggesting a pathway for the development of new antimicrobials (Wardkhan et al., 2008).
Pharmacological Evaluation and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors - The synthesis of acetamide derivatives for evaluation as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrates the role of such compounds in developing treatments for conditions like diabetes. This research illustrates how structural modifications of acetamide compounds can yield significant pharmacological activities, potentially leading to new therapeutic agents (Saxena et al., 2009).
Antioxidant Properties
- Antioxidant Activity of Indolyl Acetamide Derivatives - A study synthesizing indolyl acetamide derivatives to evaluate their antioxidant activity provides an example of the therapeutic potential of acetamide modifications. Such research underscores the importance of acetamide derivatives in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Safety And Hazards
Safety and hazard analysis would involve studying any risks associated with the compound. This could include its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve speculation on potential applications for the compound, areas where further research is needed, and possible modifications that could be made to its structure to enhance its properties.
Please note that this is a general guide and the specifics could vary depending on the particular compound and the context in which it is being studied. For detailed information on “N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide”, I would recommend consulting scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)

![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)





![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)


![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)